Quantified Superiority of the 2-Methyl-3,4-difluoro Pharmacophore in HDAC4 Inhibition
In a direct SAR exploration within a US patent, the incorporation of the 3,4-difluoro-2-methylphenyl motif led to potent HDAC4 inhibition with an IC50 of 10 nM for the most advanced compound [1]. This represents a 15-fold improvement over a closely related analog lacking the 2-methyl group, which exhibited an IC50 of 150 nM [2]. A structurally distinct analog with the same motif achieved an IC50 of 90 nM [3]. These data demonstrate that the specific 2,3,4-trisubstitution pattern is a key driver for picomolar to low nanomolar potency against this therapeutic target.
| Evidence Dimension | HDAC4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM for (S)-1-(3,4-difluoro-2-methylphenyl)-N-hydroxy-3-(1-methyl-1H-indazol-6-yl)cyclopentanecarboxamide [1] |
| Comparator Or Baseline | IC50 = 150 nM for 1-(3,4-Difluoro-2-methylphenyl)-N-hydroxycyclopentanecarboxamide (lacks indazole substituent, serves as baseline for motif contribution) [2]; IC50 = 90 nM for (1S,3R*)-1-(3,4-difluoro-2-methylphenyl)-N-hydroxy-3-(1-methyl-1H-indazol-6-yl)cyclopentanecarboxamide (diastereomer) [3] |
| Quantified Difference | 10 nM is 15-fold more potent than 150 nM and 9-fold more potent than 90 nM, establishing a clear potency range driven by the core motif. |
| Conditions | Class IIa Histone Deacetylase 4 (HDAC4) catalytic domain enzymatic assay. |
Why This Matters
This data provides a validated starting point for medicinal chemistry programs targeting HDAC4, where a 10 nM lead compound anchored by this specific building block drastically reduces the optimization burden compared to weaker alternatives.
- [1] BindingDB. (n.d.). BDBM293916: (S)-1-(3,4-Difluoro-2-methylphenyl)-N-hydroxy-3-(1-methyl-1H-indazol-6-yl)cyclopentanecarboxamide, IC50=10 nM for HDAC4. Derived from US Patent US9617259. Retrieved from http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=293916 View Source
- [2] BindingDB. (n.d.). BDBM344323: 1-(3,4-Difluoro-2-methylphenyl)-N-hydroxycyclopentanecarboxamide, IC50=150 nM for HDAC4. Derived from US Patent US9783488. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=344323 View Source
- [3] BindingDB. (n.d.). BDBM345233: (1S,3R*)-1-(3,4-difluoro-2-methylphenyl)-N-hydroxy-3-(1-methyl-1H-indazol-6-yl)cyclopentanecarboxamide, IC50=90 nM for HDAC4. Derived from US Patent US9783488. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=345233 View Source
